Product packaging for Methyl 3-chloro-5-fluoro-6-iodopicolinate(Cat. No.:CAS No. 514798-20-0)

Methyl 3-chloro-5-fluoro-6-iodopicolinate

Cat. No.: B3269652
CAS No.: 514798-20-0
M. Wt: 315.47 g/mol
InChI Key: FSZFXURKXGOMEC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-6-iodopicolinate is a advanced, multi-halogenated chemical intermediate designed for research and development, strictly for professional laboratory use. This compound is part of the commercially significant class of halogenated picolinates, which are foundational to the discovery of new synthetic auxin herbicides . The specific substitution pattern on the pyridine ring—featuring chlorine, fluorine, and iodine atoms—makes it a highly versatile and valuable building block for synthetic chemists. The iodine substituent, in particular, offers a reactive handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecules targeted for biological testing . Its primary research value lies in the agrochemical sector, serving as a key precursor in the synthesis of novel herbicidal agents. Complex picolinate esters like this are used in the patented preparation of high-performance herbicides, such as methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)picolinate . The mechanism of action for the resulting active ingredients often involves functioning as a synthetic auxin, mimicking plant growth hormones to disrupt normal growth processes in target weeds . Researchers utilize this compound to explore new chemical spaces and develop products with improved efficacy and crop selectivity. This product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFINO2 B3269652 Methyl 3-chloro-5-fluoro-6-iodopicolinate CAS No. 514798-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-fluoro-6-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFINO2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZFXURKXGOMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Chloro 5 Fluoro 6 Iodopicolinate

Strategic Retrosynthesis and Precursor Identification

A logical retrosynthetic analysis of Methyl 3-chloro-5-fluoro-6-iodopicolinate involves the sequential disconnection of the substituents from the pyridine (B92270) core. The ester group is a primary candidate for disconnection, leading back to the corresponding 3-chloro-5-fluoro-6-iodopicolinic acid. Subsequently, the halogen substituents can be disconnected, revealing a simpler pyridine scaffold as a key precursor.

Introduction of Halogen Substituents onto the Pyridine Ring

The introduction of chloro, fluoro, and iodo groups at specific positions on the pyridine ring requires a carefully orchestrated sequence of regioselective halogenation reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, making direct halogenation challenging. nih.gov Therefore, indirect methods are often employed.

One common strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. nih.govresearchgate.netacs.org After the desired halogen has been introduced, the N-oxide can be removed by deoxygenation.

Another powerful approach for achieving regioselectivity is through directed ortho-metalation (DoM), where a directing group on the pyridine ring guides a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be quenched with an electrophilic halogen source. bgu.ac.ilnih.gov

Esterification Approaches to Picolinate (B1231196) Esters

The final step in the synthesis is the esterification of the picolinic acid derivative. Standard esterification methods, such as Fischer-Speier esterification (reaction with methanol (B129727) in the presence of a strong acid catalyst), can be employed. However, for more sensitive substrates, milder methods are preferred. These include reaction with diazomethane (B1218177) or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid towards nucleophilic attack by methanol. researchgate.net A convenient method involves converting the picolinic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with methanol. nih.gov

Regioselective Halogenation Techniques for the Pyridine Nucleus

The precise installation of three different halogens at the C-3, C-5, and C-6 positions of the picolinate ring is the most critical aspect of the synthesis. This requires a deep understanding of regioselective halogenation methodologies.

Selective Chlorination and Fluorination Methodologies

Achieving selective chlorination and fluorination on a pyridine ring can be accomplished through various means.

Chlorination: For chlorination at the 3-position, a ring-opening/ring-closing strategy involving Zincke imine intermediates has proven effective. nih.govthieme-connect.com This method transforms the electron-deficient pyridine into a more reactive acyclic intermediate that undergoes regioselective halogenation under mild conditions. nih.gov Alternatively, chlorination of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can provide access to 2- and 4-chloropyridines. researchgate.netacs.org

Fluorination: Selective fluorination is often more challenging. The use of silver(II) fluoride (B91410) (AgF₂) has been shown to be effective for the direct fluorination of pyridines, with a high selectivity for the position adjacent to the nitrogen atom (C-2 or C-6). nih.govpkusz.edu.cn For fluorination at the 3-position, the aforementioned Zincke imine strategy has also been successfully applied using electrophilic fluorinating reagents. acs.org Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a chloropyridine, with a fluoride source.

Below is a table summarizing some common reagents and methods for selective chlorination and fluorination of pyridines:

Halogenation TypeReagent/MethodPosition SelectivityReference
Chlorination POCl₃ on Pyridine N-oxideC-2, C-4 acs.org
Chlorination N-Chlorosuccinimide (NCS) on Zincke ImineC-3 nih.govthieme-connect.com
Fluorination AgF₂C-2, C-6 nih.govpkusz.edu.cn
Fluorination Selectfluor on Zincke ImineC-3 acs.org
Fluorination Elemental Fluorine/Iodine MixtureC-2 rsc.org

Directed Iodination Strategies at the C-6 Position

The introduction of an iodine atom at the C-6 position can be achieved through several directed strategies. If the synthesis starts from a 2-substituted pyridine, direct iodination can be challenging. However, if a directing group is present at the C-2 position (which will become the carboxylic acid), this can facilitate iodination at the adjacent C-6 position.

Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant has emerged as a powerful tool for the regioselective iodination of heterocycles, including pyridines. nih.govacs.org The reaction is often directed by a coordinating group on the substrate. A radical-based direct C-H iodination protocol has also been developed, which can lead to iodination at various positions depending on the substrate and reaction conditions. rsc.orgrsc.org

For the specific case of the target molecule, a plausible strategy would involve the initial synthesis of a 6-halopyridine precursor, which can then undergo halogen exchange or further functionalization. Alternatively, a lithiation-iodination sequence on a suitably protected pyridine derivative could provide the desired 6-iodo substituent.

The following table outlines some methods for the iodination of pyridine rings:

Iodination MethodReagentKey FeaturesReference
Palladium-Catalyzed C-H Iodination Pd(OAc)₂, I₂Directed by a coordinating group nih.govacs.org
Radical C-H Iodination K₂S₂O₈, NaICan provide C-3 and C-5 iodination rsc.orgrsc.org
Electrophilic Iodination N-Iodosuccinimide (NIS)Often used with activated pyridines nih.gov
Lithiation-Iodination n-BuLi, then I₂Requires a directing group for regioselectivity bgu.ac.ilnih.gov

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing side reactions.

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, catalyst stability, and reaction rates. For transition metal-catalyzed iodinations, polar aprotic solvents like dioxane, DMF, and acetonitrile (B52724) are often employed. researchgate.net The temperature profile must be carefully controlled; higher temperatures can increase reaction rates but may also lead to decomposition of the catalyst or product. nih.gov

The table below summarizes the effect of solvents on a model electrophilic iodination reaction.

Solvent Yield (%) Reference
Dioxane85 nih.gov
Acetonitrile75 nih.gov
Ethanol (B145695)60 nih.gov
WaterLow to moderate nih.gov

In palladium-catalyzed C-H functionalization, ligands play a critical role in stabilizing the catalyst, modulating its reactivity, and influencing regioselectivity. nih.gov For the iodination of substituted pyridines, quinoline-type ligands or N-protected amino acids have been shown to be effective. researchgate.netnih.gov The ligand can accelerate the C-H activation step and prevent catalyst deactivation. researchgate.net

The mechanism of Pd(II)-catalyzed C-H iodination is believed to proceed through either an oxidative addition pathway or an electrophilic cleavage pathway. nih.gov The choice of ligand can influence which pathway is favored. Understanding these mechanistic details is key to designing more efficient catalytic systems. acs.org

Novel Synthetic Pathways and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. biosynce.com Green chemistry principles can be applied to the synthesis of this compound by considering alternative energy sources and reaction media.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The application of microwave irradiation to the transition metal-catalyzed or electrophilic iodination of the picolinate precursor could offer a more sustainable synthetic route.

Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, can significantly reduce the environmental impact of the synthesis. nih.govacsgcipr.org Mechanochemical methods, such as ball milling, provide a solvent-free alternative for carrying out reactions in the solid state and have been successfully applied to the iodination of pyrimidine (B1678525) derivatives. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 3 Chloro 5 Fluoro 6 Iodopicolinate

Cross-Coupling Reactions at Halogenated Positions

The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) on the pyridine (B92270) ring of methyl 3-chloro-5-fluoro-6-iodopicolinate allow for regioselective cross-coupling reactions. The iodine atom at the C6 position is the most reactive site, followed by the chlorine at C3, while the fluorine at C5 is generally unreactive under typical palladium-catalyzed conditions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Stille, Heck, Sonogashira reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of this compound, these reactions primarily occur at the most labile C-I bond.

The Suzuki reaction , which couples an organoboron compound with a halide, is a widely used method. harvard.edutcichemicals.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu For this compound, the reaction would selectively proceed at the C6 position. The reactivity of the leaving groups follows the order: I > OTf > Br >> Cl. harvard.edu

The Stille reaction utilizes organotin reagents for the cross-coupling. Similar to the Suzuki reaction, it proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism begins with the oxidative addition of palladium(0) to the aryl halide. wikipedia.org This is followed by the insertion of the alkene into the palladium-carbon bond and a subsequent β-hydride elimination to form the substituted alkene. wikipedia.orgyoutube.com The reaction is known for its high trans selectivity. organic-chemistry.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. soton.ac.ukrsc.orgchemrxiv.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would be expected to yield the 6-alkynyl derivative. A general procedure for a Sonogashira-type coupling involves reacting the substrate with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base, often in a solvent like methanol (B129727). researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Typical Catalyst System Key Mechanistic Steps
SuzukiOrganoboron compounds (e.g., boronic acids, esters)Pd(0) complex, BaseOxidative Addition, Transmetalation, Reductive Elimination
StilleOrganotin compounds (organostannanes)Pd(0) complexOxidative Addition, Transmetalation, Reductive Elimination
HeckAlkenesPd(0) or Pd(II) precursor, BaseOxidative Addition, Alkene Insertion, β-Hydride Elimination
SonogashiraTerminal AlkynesPd(0) complex, Cu(I) co-catalyst, BaseOxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. While often requiring higher temperatures, they can be effective for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions could potentially be employed to introduce aryl or other groups at the halogenated positions, with reactivity again favoring the C-I bond.

Direct Arylation and Alkylation Strategies

Direct arylation and alkylation strategies represent a more atom-economical approach by avoiding the pre-functionalization of the coupling partner. These reactions typically involve the C-H activation of a coupling partner, which then reacts with the aryl halide. While powerful, achieving high regioselectivity can be a challenge, especially with a polyhalogenated substrate like this compound. The selectivity would be governed by the catalyst system and the relative reactivity of the C-H and C-halogen bonds.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring System

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen and ester groups, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity of Chlorine and Fluorine Towards Various Nucleophiles

In SNAr reactions, the relative reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. This is because the rate-determining step in SNAr is typically the attack of the nucleophile to form a Meisenheimer complex, and the highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack. Therefore, nucleophilic attack is most likely to occur at the C5 position, leading to the displacement of the fluoride (B91410). However, the position of attack is also influenced by the stability of the intermediate Meisenheimer complex.

Regioselectivity and Kinetic vs. Thermodynamic Control

The regioselectivity of SNAr on this substrate is a complex interplay of electronic and steric factors. While the C-F bond is the most activated towards nucleophilic attack (kinetic control), the stability of the resulting intermediate and final product can also influence the outcome (thermodynamic control). The formation of a Meisenheimer complex is stabilized by electron-withdrawing groups that can delocalize the negative charge. The positions ortho and para to the strongly electron-withdrawing ester group and the other halogens will be the most activated sites for nucleophilic attack. Careful selection of reaction conditions, such as temperature, solvent, and the nature of the nucleophile, can often be used to favor one regioisomer over another. For instance, in some polyhalogenated systems, reactions run at lower temperatures may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the thermodynamically more stable product.

Metal-Halogen Exchange Reactions and Generation of Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic compound. wikipedia.org For this compound, this reaction is anticipated to be highly regioselective. The rate of halogen exchange is known to follow the trend I > Br > Cl > F. wikipedia.org Consequently, the iodine atom at the C-6 position is the most susceptible to exchange.

Treatment of this compound with common organolithium reagents, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), is expected to result in a rapid and selective iodine-lithium exchange. This process would yield the corresponding 6-lithiated picolinate (B1231196) intermediate. The presence of the other halogens (chlorine and fluorine) is unlikely to interfere, given their lower reactivity in metal-halogen exchange reactions. wikipedia.org

The generation of this organometallic intermediate opens up a plethora of synthetic possibilities. The newly formed carbon-lithium bond at the C-6 position can act as a potent nucleophile, reacting with a wide array of electrophiles. This allows for the introduction of various substituents at this position, demonstrating the utility of the iodo group as a synthetic handle.

Table 1: Predicted Products from the Reaction of the 6-Lithiated Intermediate with Various Electrophiles

ElectrophilePredicted Product at C-6
Carbon dioxide (CO₂)Carboxylic acid
Aldehydes (R-CHO)Secondary alcohol
Ketones (R₂C=O)Tertiary alcohol
Alkyl halides (R-X)Alkyl group
Disulfides (RSSR)Thioether

The resulting organometallic species is a versatile intermediate for creating more complex molecules. For instance, intramolecular reactions can be envisioned if a suitable electrophilic moiety is present elsewhere in the molecule, leading to cyclization products. The Parham cyclization is a notable example of such a strategy, often utilized in the formation of heterocycles. wikipedia.org

Functional Group Transformations of the Ester Moiety

The methyl ester group at the C-2 position of this compound is another key site for chemical modification. Standard transformations of esters, such as hydrolysis, amidation, and reduction, are all applicable, providing pathways to other important classes of picolinate derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water will protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

Base-Mediated Hydrolysis (Saponification): The use of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent will result in the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification will then yield the free picolinic acid.

The presence of divalent metal ions can also catalyze the hydrolysis of picolinate esters. acs.org

Table 2: Conditions for the Hydrolysis of Methyl Picolinate Esters

ReagentsConditionsProduct
H₂SO₄, H₂OReflux3-chloro-5-fluoro-6-iodopicolinic acid
NaOH, H₂O/MeOHRoom Temp. to RefluxSodium 3-chloro-5-fluoro-6-iodopicolinate

The ester can be converted into an amide through aminolysis. This reaction typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be slow and may require a catalyst or high temperatures. Computational studies on the aminolysis of esters suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter often being favored in the presence of a second amine molecule acting as a catalyst. researchgate.net

Reduction of the ester moiety offers another avenue for functional group transformation. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF would reduce the ester to the corresponding primary alcohol, (3-chloro-5-fluoro-6-iodopicolinyl)methanol. It is important to note that strong, nucleophilic reducing agents like LiAlH₄ can also potentially react with the carbon-halogen bonds, particularly the C-I bond, leading to hydrodehalogenation as a side reaction. Therefore, careful control of reaction conditions is crucial.

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is complex and can be influenced by factors such as the solvent, temperature, and the structure of the organolithium reagent. Two primary mechanisms are generally considered: a nucleophilic pathway involving the formation of an "ate-complex" and a pathway involving single-electron transfer (SET) to generate radical intermediates. For aryl iodides, the nucleophilic pathway is often favored. The rate of exchange is kinetically controlled and is influenced by the stability of the carbanion intermediate. wikipedia.org

Ester Hydrolysis: Acid-catalyzed hydrolysis proceeds via a series of proton transfer and nucleophilic attack steps, forming a tetrahedral intermediate that subsequently collapses to release methanol and the carboxylic acid. Base-mediated hydrolysis (saponification) involves the direct nucleophilic acyl substitution by a hydroxide ion, also proceeding through a tetrahedral intermediate.

Amidation: The aminolysis of esters is believed to occur through a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates an alkoxide (in this case, methoxide) to form the amide.

Ester Reduction: The reduction of an ester with a hydride reagent like LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide, to form an aldehyde, which is then rapidly reduced by another equivalent of the hydride reagent to the primary alcohol.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Chloro 5 Fluoro 6 Iodopicolinate and Its Derivatives

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

The specific compound, Methyl 3-chloro-5-fluoro-6-iodopicolinate, is not intrinsically chiral. Chirality in its derivatives would necessitate the introduction of a chiral center, for instance, through substitution at a pro-chiral position or the addition of a chiral side chain. Should such chiral derivatives be synthesized, chiroptical spectroscopy would become an indispensable tool for determining the enantiomeric excess (e.e.).

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for the stereochemical analysis of chiral molecules. mdpi.commdpi.com These techniques measure the differential absorption of left and right circularly polarized light, providing information about the molecular asymmetry of the sample. For a mixture of enantiomers, the magnitude of the CD or VCD signal is directly proportional to the enantiomeric excess. masterorganicchemistry.com

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound. The biological and pharmacological activities of chiral molecules can differ significantly between enantiomers.

Methodology for Enantiomeric Excess Determination:

Reference Spectra: Pure samples of each enantiomer are required to record their respective CD or VCD spectra. These spectra will show mirror-image relationships.

Calibration Curve: A series of samples with known enantiomeric excess are prepared, and their chiroptical spectra are measured. A calibration curve is then constructed by plotting the intensity of a characteristic CD or VCD band against the known enantiomeric excess.

Sample Analysis: The chiroptical spectrum of the unknown sample is recorded under the same conditions. The enantiomeric excess can then be determined by comparing the signal intensity to the calibration curve.

The relationship between optical purity and enantiomeric excess is linear, allowing for straightforward quantification. masterorganicchemistry.com For instance, a 50% optical purity corresponds to a 50% enantiomeric excess, meaning the mixture contains 75% of the major enantiomer and 25% of the minor enantiomer. masterorganicchemistry.com

Recent advancements have also explored the use of luminescence-based assays and theoretical calculations to complement experimental chiroptical data for determining enantiomeric excess. nih.govgoogle.comnih.gov In some cases, multivariate regression models trained with circular dichroism spectra can be used to predict the complete speciation of stereoisomers without the need for chiral chromatography. rsc.org

Hypothetical Spectroscopic Data for a Chiral Derivative:

Should a chiral derivative of this compound be synthesized, one could expect to observe characteristic signals in its chiroptical spectra. The exact wavelengths and intensities of these signals would depend on the nature and location of the chiral center.

Computational and Theoretical Investigations of Methyl 3 Chloro 5 Fluoro 6 Iodopicolinate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a molecule with a flexible ester group like Methyl 3-chloro-5-fluoro-6-iodopicolinate, conformational analysis would also be performed to identify different spatial orientations (conformers) and their relative energies. This would reveal the most likely shape the molecule adopts under standard conditions.

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO analysis would calculate the energies of these orbitals. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map would show regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP surface would highlight the influence of the electronegative halogen atoms and the ester group on its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict the spectroscopic signatures of a molecule. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the compound. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Reaction Pathway Modeling and Transition State Analysis

To understand how this compound might be synthesized or how it participates in chemical reactions, computational chemists can model entire reaction pathways. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this analysis locates the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics and mechanism.

Investigation of Non-Covalent Interactions and Supramolecular Assembly

In the solid state, molecules are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Computational studies can identify and quantify these interactions, explaining how molecules of this compound would pack in a crystal lattice. Understanding these forces is essential for predicting the supramolecular assembly and the resulting physical properties of the material, such as melting point and solubility.

Solvent Effects on Molecular Properties and Reaction Kinetics

Computational models like PCM treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. wikipedia.orgyoutube.com This approach is computationally efficient and provides valuable insights into how solvent polarity affects solute molecules. The interaction between the solute and the solvent is multifaceted and includes electrostatic interactions, dispersion-repulsion forces, and cavitation energy (the energy required to create a cavity for the solute in the solvent). wikipedia.org

Influence on Molecular Properties

The molecular properties of halogenated aromatic compounds are known to be sensitive to the solvent's polarity. For instance, studies on halogenated pyridines have shown that increasing solvent polarity can lead to noticeable changes in the molecule's electronic and vibrational characteristics, while geometric parameters like bond lengths and angles are only slightly affected. researchgate.net

Electronic Properties: A key molecular property influenced by the solvent is the dipole moment. For a polar molecule like this compound, an increase in the solvent's dielectric constant is expected to induce a larger dipole moment in the solute, indicating a greater charge separation. This is a consequence of the reaction field generated by the polarized solvent, which in turn polarizes the solute molecule. This trend is commonly observed in computational studies of polar molecules in a range of solvents from non-polar (like cyclohexane) to polar (like water).

Another critical set of electronic properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. In polar solvents, it is generally observed that the HOMO-LUMO gap of polar molecules decreases. This can be attributed to the differential stabilization of the HOMO and LUMO levels by the solvent's reaction field. A smaller HOMO-LUMO gap suggests that the molecule becomes more reactive and less kinetically stable in a more polar environment.

Illustrative Data on Solvent Effects on a Model Halogenated Pyridine (B92270):

To illustrate these effects, the following table presents hypothetical data based on trends observed for similar halogenated pyridine derivatives in different solvents.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)
Gas Phase1.02.505.20
Cyclohexane2.02.955.15
Dichloromethane8.93.804.90
Acetone20.74.254.82
Acetonitrile (B52724)37.54.404.78
Water78.44.754.70

This table is illustrative and based on general trends for similar compounds, not on direct calculations for this compound.

Spectroscopic Properties: Solvents can also induce shifts in the vibrational frequencies of a molecule, which can be observed in its infrared (IR) spectrum. For halogenated pyridines, it has been noted that vibrational modes involving polar bonds (like C-halogen) are more sensitive to the solvent environment. researchgate.net Generally, polar solvents can cause a shift in the vibrational frequencies to either higher or lower wavenumbers, depending on the nature of the vibration and the specific interactions with the solvent.

Similarly, the electronic absorption spectra of molecules can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands in response to the solvent. sigmaaldrich.com For polar molecules, a bathochromic (red) shift is often observed in the π→π* transitions as the solvent polarity increases, indicating a stabilization of the excited state relative to the ground state.

Influence on Reaction Kinetics

The kinetics of chemical reactions involving polar molecules are often profoundly affected by the solvent. The rates of reaction can be significantly altered by changing the solvent, a phenomenon that can be rationalized by considering the relative stabilization of the reactants and the transition state by the solvent.

For reactions proceeding through a polar transition state, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to a decrease in the activation energy and an acceleration of the reaction rate. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow down the reaction.

In the context of reactions involving picolinate (B1231196) esters, such as nucleophilic substitution or hydrolysis, the nature of the solvent can be critical. For example, in nucleophilic fluorination reactions of substituted picolinate esters, the choice of solvent can influence reaction yields and the formation of byproducts. researchgate.net Similarly, the kinetics of reactions involving metal complexes of picolinates have been shown to be dependent on the solvent and the presence of other species like protons. researchgate.netresearchgate.net

Systematic investigations into the synthesis of pyridine derivatives have also highlighted the crucial role of the solvent in directing reaction pathways and influencing reaction times. nih.gov For instance, the choice between ethanol (B145695) and acetonitrile has been shown to alter the optimal catalyst and reaction mechanism in multicomponent reactions to form pyridine derivatives. nih.gov

Strategic Applications in Organic Synthesis As a Versatile Building Block

Precursor to Structurally Complex Pyridine (B92270) Derivatives with Diverse Substitution Patterns

The inherent reactivity differences among the carbon-halogen bonds in Methyl 3-chloro-5-fluoro-6-iodopicolinate are the cornerstone of its utility. The carbon-iodine bond is the most labile and is readily cleaved, making the 6-position ideal for initial modifications, typically through transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the 3-position and the fluorine atom at the 5-position are more stable under these conditions, allowing them to be retained for subsequent transformations.

This selective reactivity enables the synthesis of a wide array of substituted pyridine derivatives. For instance, the iodine at the 6-position can be replaced with various groups, such as aryl or heteroaryl moieties. Research has demonstrated the use of related 6-halopicolinates in the synthesis of novel herbicides. mdpi.com In these syntheses, a substituted pyrazolyl group is introduced at the 6-position of a picolinic acid core, a transformation for which a 6-iodo precursor is highly suitable. mdpi.com This initial coupling reaction leaves the chloro and fluoro substituents untouched, providing a scaffold that can be further elaborated. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then participate in further reactions. google.com

The general process for creating these derivatives often begins with the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, which involves a series of steps including halogen exchange, amination, and transition metal-assisted coupling reactions on a multiply halogenated pyridine starting material. google.com

Role in the Synthesis of Polysubstituted Heterocyclic Scaffolds

The utility of this compound extends beyond simple pyridine derivatives to the construction of more complex, polysubstituted heterocyclic scaffolds. After the initial functionalization at the 6-position, the remaining halogen atoms can be selectively targeted to build intricate, multi-ring systems.

A key application is in the development of new synthetic auxin herbicides. mdpi.com In a documented synthesis, a 4-amino-3-chloro-5-fluoro-picolinic acid scaffold is used to create a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. mdpi.com This process involves coupling a phenyl-substituted pyrazole (B372694) at the 6-position, demonstrating how the picolinate (B1231196) building block can be used to link different heterocyclic rings. mdpi.com The resulting compounds, which feature multiple substituents on the pyridine ring, have shown significant herbicidal activity. mdpi.com The ability to sequentially introduce different groups allows for the fine-tuning of the molecule's biological and physicochemical properties.

The synthesis of these complex molecules relies on a toolbox of reactions that can be selectively applied to the halogenated pyridine core. The process of creating 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates often starts from commercially available 3,4,5,6-tetrachloropicolinonitrile. google.com This starting material undergoes a sequence of reactions, including fluorine exchange, amination, reaction with hydrazine, and further halogenation, to yield the desired polysubstituted heterocyclic structure. google.com

Development of New Synthetic Methodologies Leveraging the Unique Halogenation Pattern

The distinct electronic properties and reactivity of the three different halogens on the this compound ring make it an excellent substrate for developing and refining synthetic methodologies. The presence of iodo, chloro, and fluoro groups on a single aromatic ring allows for the exploration of selective cross-coupling and substitution reactions.

The synthesis of the building block itself often involves sophisticated halogen exchange (halex) reactions. For example, processes have been developed for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates where the fluorine substituent is introduced early in the synthetic sequence via a halogen exchange from a polychlorinated precursor like 3,4,5,6-tetrachloropicolinonitrile. google.com Further steps can include a halogenation reaction to introduce the iodine at the 6-position by reacting a corresponding 6-hydrazinopicolinonitrile with an iodinating agent such as iodine or iodine monochloride. google.com

The development of vapor-phase chlorination and fluorination techniques at high temperatures over transition metal-based catalysts is another area where such compounds are relevant. nih.gov These methods are used to produce key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) from picoline precursors. nih.gov While not directly synthesizing the title compound, these methodologies for creating highly halogenated pyridines are part of the broader field of research that enables the availability of such versatile building blocks.

Reaction Type Position on Pyridine Ring Typical Reagents Significance
Cross-CouplingC6-IPalladium or Copper catalysts, Boronic acids, Alkynes, AminesIntroduces a wide variety of substituents at the most reactive site.
Halogen ExchangeC5-Cl (in precursor)Alkali metal fluorides (e.g., KF)Introduces fluorine, which modulates electronic properties and metabolic stability. google.com
Nucleophilic SubstitutionC3-ClStrong nucleophiles, high temperaturesAllows for late-stage functionalization after C6 has been modified.
Ester HydrolysisC2-COOCH₃Acid or Base (e.g., NaOH, H₂SO₄)Converts the methyl ester to a carboxylic acid for further derivatization (e.g., amide coupling). google.com

Incorporation into Multi-Step Synthesis Routes for Advanced Organic Molecules

Multi-step synthesis is fundamental to organic chemistry, allowing for the construction of complex target molecules from simpler, readily available starting materials. pearson.comlibretexts.org this compound is an exemplary building block for incorporation into such synthetic routes due to its pre-installed functionality and potential for sequential, controlled reactions.

A synthetic campaign to create advanced molecules, such as novel agrochemicals, would leverage this building block in the early to middle stages. A typical multi-step sequence might begin with a Suzuki or Sonogashira coupling at the 6-position to install a key structural fragment. The product of this reaction serves as an intermediate that carries the chloro and fluoro substituents forward. mdpi.com In subsequent steps, the ester group could be hydrolyzed to a carboxylic acid, which is then coupled with an amine to form an amide. google.com Finally, the chlorine at the 3-position could potentially be displaced by a nucleophile under more forcing conditions, or it could be a crucial element for the final molecule's biological activity.

Environmental Transformation and Degradation Chemistry of Halogenated Picolinates Academic Perspective

Abiotic Degradation Pathways

Abiotic degradation involves chemical and physical processes that transform a compound in the environment without the involvement of living organisms. For halogenated picolinates, the key abiotic degradation pathways are photochemical degradation and hydrolysis. osha.govresearchgate.net

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the environment, this process is primarily driven by sunlight. For aromatic compounds like halogenated picolinates, photolysis can be a significant degradation route, especially in aquatic systems and the atmosphere. The rate and mechanism of photolysis are dependent on factors such as the light absorption properties of the molecule, the presence of photosensitizing agents, and the environmental matrix.

Direct photolysis in aquatic environments would involve the absorption of solar radiation by the molecule, leading to an excited state that can then undergo various reactions, including homolytic cleavage of the carbon-halogen bond. The cleavage of the C-I bond would be the most likely initial step, leading to the formation of a picolinyl radical and an iodine radical. This radical can then react with water or other species to form a variety of transformation products.

Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter or nitrate (B79036) ions, absorb light and produce reactive species like hydroxyl radicals (•OH). These highly reactive species can then attack the picolinate (B1231196) molecule, leading to its degradation.

In the atmosphere, gas-phase photolysis or reactions with photochemically generated oxidants like hydroxyl radicals are the primary degradation mechanisms. The volatility of Methyl 3-chloro-5-fluoro-6-iodopicolinate will determine its partitioning into the atmosphere. Once in the gas phase, it can undergo direct photolysis or be attacked by •OH radicals, leading to ring cleavage and mineralization.

Table 1: Inferred Photochemical Degradation Pathways for this compound

PathwayDescriptionProbable Initial Products
Direct Photolysis (Aquatic) Absorption of sunlight leading to C-I bond cleavage.Methyl 3-chloro-5-fluoro-picolinyl radical, Iodine radical
Indirect Photolysis (Aquatic) Reaction with photochemically generated reactive species (e.g., •OH).Hydroxylated and dehalogenated derivatives
Atmospheric Degradation Gas-phase reaction with hydroxyl radicals.Ring-opened products, mineralized products (CO₂, H₂O, HCl, HF, HI)

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, the ester linkage is susceptible to hydrolysis, which would yield the corresponding carboxylic acid (3-chloro-5-fluoro-6-iodopicolinic acid) and methanol (B129727). The rate of hydrolysis is highly dependent on pH and temperature.

Ester hydrolysis can be catalyzed by both acids and bases. cdc.govcompostingcouncil.org

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol. This process is generally faster than acid-catalyzed hydrolysis. cdc.gov

The presence of electron-withdrawing halogen substituents on the pyridine (B92270) ring would likely influence the rate of hydrolysis. These groups can affect the electron density at the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Furthermore, studies on picolinate esters have shown that the pyridine nitrogen atom can participate in the reaction, and the presence of metal ions can also catalyze hydrolysis. mdpi.comnih.gov

While specific hydrolysis half-life data for this compound is not available, it is expected to be stable at neutral pH but would hydrolyze more rapidly under acidic or, particularly, alkaline conditions.

Table 2: Expected Hydrolysis Products of this compound

ConditionPrimary Products
Acidic Hydrolysis 3-chloro-5-fluoro-6-iodopicolinic acid, Methanol
Alkaline Hydrolysis 3-chloro-5-fluoro-6-iodopicolinate salt, Methanol

Chemical Transformation under Simulated Environmental Conditions

To predict the environmental persistence and transformation of a chemical, laboratory studies are often conducted under simulated environmental conditions. These studies typically involve irradiating the compound in purified water or natural water samples with artificial sunlight to study photolysis, and incubating the compound in buffered solutions at different pH values to determine hydrolysis rates.

The degradation of the herbicide clopyralid, a chlorinated picolinic acid, has been studied, and it was found to undergo dechlorination and hydroxylation as part of its degradation, suggesting similar pathways could be relevant for other halogenated picolinates.

Identification and Analysis of Abiotic Transformation Products

For this compound, a range of transformation products can be anticipated from abiotic degradation pathways.

Photodegradation Products: The primary photoproduct would likely be Methyl 3-chloro-5-fluoropicolinate, resulting from the cleavage of the C-I bond. Further degradation could lead to the loss of the chlorine atom and the formation of hydroxylated derivatives.

Hydrolysis Products: The primary hydrolysis product would be 3-chloro-5-fluoro-6-iodopicolinic acid.

Combined Pathway Products: A combination of photolysis and hydrolysis could lead to products such as 3-chloro-5-fluoropicolinic acid (via hydrolysis of the photoproduct) or hydroxylated and dehalogenated picolinic acids.

The analysis of these transformation products would typically involve advanced analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the methods of choice for separating and identifying such compounds in environmental matrices. mdpi.com These techniques provide the sensitivity and specificity required to detect and quantify the parent compound and its various degradation products at low concentrations.

Table 3: Anticipated Abiotic Transformation Products of this compound and Analytical Approaches

Anticipated Product NameChemical FormulaFormation PathwayAnalytical Technique
3-chloro-5-fluoro-6-iodopicolinic acidC₆H₂ClFINO₂HydrolysisHPLC-MS
Methyl 3-chloro-5-fluoropicolinateC₇H₅ClFNO₂Photolysis (C-I cleavage)GC-MS, HPLC-MS
3-chloro-5-fluoropicolinic acidC₆H₃ClFNO₂Hydrolysis of photoproductHPLC-MS
Hydroxylated derivativesVariableIndirect photolysisHPLC-MS

Conclusion and Future Perspectives in Research on Methyl 3 Chloro 5 Fluoro 6 Iodopicolinate

Summary of Key Research Findings and Methodological Advancements

Direct research findings on Methyl 3-chloro-5-fluoro-6-iodopicolinate are sparse. However, the synthesis of related polysubstituted picolinates has benefited from significant methodological advancements in organic chemistry. The construction of such densely functionalized pyridine (B92270) rings is a recognized challenge, often requiring multi-step sequences.

Key methodological advancements relevant to the synthesis of this compound and its analogs include:

Multi-component Reactions (MCRs): The development of novel MCRs provides a pathway to complex pyridine derivatives from simpler starting materials in a single step, enhancing efficiency.

Catalysis in Picolinate (B1231196) Synthesis: The use of novel catalysts, including metal-organic frameworks (MOFs), has been explored for the synthesis of picolinate and picolinic acid derivatives, offering benefits like mild reaction conditions and catalyst reusability. researchgate.net

Late-Stage Functionalization: Advances in C-H activation and functionalization offer potential routes to introduce substituents onto a pre-formed pyridine core, although achieving the specific substitution pattern of this compound remains a significant synthetic challenge.

The primary characterization of this molecule involves standard analytical techniques to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Identification of Unexplored Research Frontiers and Challenges

The study of this compound presents several unexplored frontiers and inherent challenges that are characteristic of complex heterocyclic chemistry.

Detailed Physicochemical Characterization: A fundamental unexplored area is the comprehensive characterization of its physical and electronic properties. This includes experimental determination of its crystal structure via X-ray diffraction, precise measurement of its redox potentials, and a thorough investigation of its spectroscopic properties beyond basic identification.

Synthetic Accessibility and Optimization: A major challenge is the development of a high-yield, scalable, and regioselective synthesis. Synthesizing a pyridine ring with four different substituents at specific positions is non-trivial and current general methods may not be efficient for this particular target.

Reactivity Profiling: The reactivity of the compound has not been systematically studied. The interplay between the different halogen substituents (Cl, F, I) and their influence on the reactivity of the pyridine ring and the ester group is a key area for investigation. For instance, determining the relative reactivity of the C-Cl versus the C-I bond under various cross-coupling conditions is a critical research question.

Biological and Material Properties Screening: The potential biological activity (e.g., as an herbicide or pharmaceutical intermediate) and its utility as a building block for functional materials are entirely unexplored. The lack of this data is a significant barrier to understanding its potential applications.

Potential for Novel Synthetic Transformations and Derivatizations

The structure of this compound offers multiple sites for derivatization, making it a potentially versatile building block for advanced organic synthesis. The carbon-iodine bond is the most synthetically labile site, being highly susceptible to a variety of well-established cross-coupling reactions.

Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups at the 6-position.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize 6-alkynylpicolinate derivatives.

Heck Coupling: Reaction with alkenes to form 6-vinylpicolinates.

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles to create 6-aminopicolinate derivatives.

Ester Modification: The methyl ester group can be readily hydrolyzed to the corresponding picolinic acid or converted to amides, hydrazides, or other esters, providing another axis for structural diversification.

These potential derivatizations could generate a large library of novel compounds for screening in medicinal, agrochemical, and materials science applications.

Reaction Type Reagents/Catalyst Potential Product Structure
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base6-Aryl/Alkyl-3-chloro-5-fluoropicolinate
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base6-Alkynyl-3-chloro-5-fluoropicolinate
Heck CouplingAlkene, Pd catalyst, Base6-Alkenyl-3-chloro-5-fluoropicolinate
Buchwald-Hartwig AminationR₂NH, Pd catalyst, Base6-Amino-3-chloro-5-fluoropicolinate
Ester HydrolysisLiOH, H₂O/THF3-chloro-5-fluoro-6-iodopicolinic acid
AmidationR₂NH, Heat or coupling agentN-substituted-3-chloro-5-fluoro-6-iodopicolinamide

Emerging Theoretical and Computational Insights and Their Role in Future Research

While specific computational studies on this compound are not available, theoretical methods like Density Functional Theory (DFT) are poised to play a crucial role in predicting its properties and reactivity. DFT has been successfully employed to study simpler halopyridines, providing insights into their electronic structure and behavior upon electron interaction. bohrium.commostwiedzy.pl

Future computational research could focus on:

Molecular Geometry and Electronic Structure: Calculating the optimal molecular geometry, charge distribution, and molecular orbital energies (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack.

Reaction Mechanism and Selectivity: Modeling the transition states and reaction pathways for the cross-coupling reactions mentioned in section 8.3 to predict optimal conditions and potential side reactions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound and its derivatives.

Bond Dissociation Energies: Calculating the C-Cl and C-I bond dissociation energies to provide a theoretical basis for the selective functionalization of the C-I bond over the C-Cl bond.

Computational Method Predicted Property / Insight Relevance to Future Research
Density Functional Theory (DFT)Electron Density, HOMO/LUMO OrbitalsPredicting sites of reactivity and electronic properties.
Time-Dependent DFT (TD-DFT)UV-Vis Absorption SpectraAiding in the characterization of new derivatives.
Transition State TheoryReaction Energy BarriersGuiding synthetic planning and catalyst choice.
NBO/QTAIM AnalysisBond Strengths, Atomic ChargesUnderstanding the influence of substituents on reactivity.

These theoretical insights can guide experimental work, reducing the amount of trial-and-error required to develop synthetic protocols and to understand the molecule's fundamental behavior.

Broader Implications for Advanced Organic Synthesis and Materials Chemistry

The true potential of this compound lies in its role as a versatile intermediate for more complex molecular architectures. Picolinic acid and its derivatives are well-known for their ability to act as chelating ligands for a wide range of metal ions and have been incorporated into numerous pharmaceuticals and functional materials. researchgate.netnih.gov

The broader implications include:

Advanced Organic Synthesis: As a polyfunctional building block, it allows for stepwise and selective functionalization. Derivatives could serve as key intermediates in the total synthesis of complex natural products or pharmaceuticals.

Medicinal Chemistry: The picolinic acid scaffold is present in various enzyme inhibitors and other biologically active molecules. nih.gov Derivatization of this compound could lead to new candidates for drug discovery programs.

Coordination Chemistry and Materials Science: The picolinate moiety is an excellent ligand. By first using the C-I bond as a synthetic handle to build larger organic frameworks and then hydrolyzing the ester, novel, highly functionalized chelating agents could be developed. These could find applications in catalysis, sensing, or the construction of metal-organic frameworks (MOFs). The high halogen content might also impart useful properties for materials science, such as in the development of flame retardants or materials with specific electronic properties.

Q & A

Q. Q1. How can Methyl 3-chloro-5-fluoro-6-iodopicolinate be synthesized for use in heterocyclic compound development?

Answer: The synthesis typically involves halogenation and esterification steps. For example, iodination at the 6-position of a picolinate precursor can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Chloro and fluoro substituents are introduced via directed ortho-metalation (DoM) strategies or electrophilic substitution . Key analytical tools (NMR, HRMS) are required to confirm regioselectivity and purity.

Q. Q2. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic environments.
  • Mass spectrometry (HRMS) for molecular ion validation and isotopic signature analysis (e.g., iodine’s distinct isotopic cluster).
  • X-ray crystallography (if crystalline) to resolve steric effects from bulky substituents .

Advanced Research Questions

Q. Q3. How does the electronic interplay between chlorine, fluorine, and iodine substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing effects of Cl and F deactivate the pyridine ring, while iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation requires comparing coupling efficiencies with analogous non-halogenated substrates .

Q. Q4. What strategies resolve contradictions in reported catalytic activity data for this compound in C–H functionalization?

Answer: Discrepancies often arise from solvent polarity, ligand choice, or trace metal impurities. Systematic controls include:

  • Reaction condition screening : Test solvents (DMSO vs. THF) and ligands (bidentate vs. monodentate).
  • Catalyst pre-treatment : Use Chelex resin to remove trace metals.
  • Reproducibility protocols : Validate findings across multiple labs .

Q. Q5. How can this compound be optimized as a directing group in metalloenzyme inhibition studies?

Answer:

  • Structure-activity relationship (SAR) : Modify ester groups (e.g., methyl to tert-butyl) to alter steric bulk and binding affinity.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.
  • In vitro assays : Test inhibition potency against cytochrome P450 isoforms or kinases .

Q. Q6. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the ester group).
  • Accelerated stability testing : Use ICH Q1A guidelines for long-term storage predictions .

Q. Q7. How can computational modeling predict the compound’s reactivity in radical-mediated halogenation?

Answer:

  • Molecular orbital analysis (HOMO/LUMO) : Identify sites prone to radical attack.
  • Kinetic isotope effect (KIE) studies : Compare reaction rates with deuterated analogs.
  • EPR spectroscopy : Detect transient radical intermediates during reactions .

Methodological Notes

  • Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under standardized conditions .
  • Advanced Synthesis : Prioritize regioselective halogenation protocols to avoid byproducts, and employ Schlenk-line techniques for air-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.